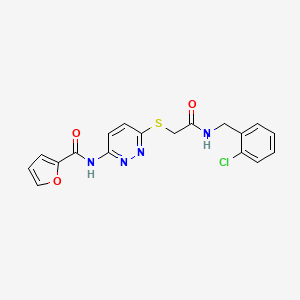

N-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[6-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O3S/c19-13-5-2-1-4-12(13)10-20-16(24)11-27-17-8-7-15(22-23-17)21-18(25)14-6-3-9-26-14/h1-9H,10-11H2,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAARRBCGHJGAOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a complex structure that includes a furan ring, a pyridazine moiety, and a chlorobenzyl group. The presence of these functional groups is crucial for its biological activity.

Research has indicated that compounds similar to N-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide often interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. For instance, the thioether linkage in the structure may enhance binding affinity to target proteins, influencing cellular processes such as apoptosis and proliferation.

Biological Activities

-

Antitumor Activity :

- Several studies have explored the antitumor potential of related compounds. For example, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for some derivatives have been reported in the range of 1.61 µg/mL to 1.98 µg/mL against human cancer cells, indicating potent activity .

- Antimicrobial Properties :

- Anticonvulsant Effects :

- PPARγ Activation :

Case Study 1: Antitumor Activity Evaluation

A recent study synthesized various derivatives of pyridazine-based compounds and evaluated their cytotoxicity against A431 and HT29 cell lines. The most potent compound exhibited an IC50 value of less than 1 µg/mL, demonstrating strong antiproliferative effects attributed to the presence of electron-withdrawing groups in the structure .

Case Study 2: Antimicrobial Assessment

In another investigation, a series of thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain modifications led to enhanced antibacterial activity, suggesting that similar strategies could be applied to N-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide for improved efficacy .

Summary Table of Biological Activities

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s key structural features are compared to analogs in Table 1.

Table 1. Structural and Physicochemical Comparison

Key Observations:

The furan-2-carboxamide moiety may engage in hydrogen bonding, similar to thiophene-2-carboxamide in Analog 2, but with reduced steric bulk .

Heterocyclic Core Variations: Pyridazine (target compound) vs. pyrimidinone (Analog 3): Pyridazine’s electron-deficient nature may favor interactions with ATP-binding pockets in kinases, whereas pyrimidinone’s lactam structure could stabilize tautomeric forms for nucleophilic targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.